![molecular formula C6H10O4 B2595331 1,4-Dioxepane-6-carboxylic acid CAS No. 1701684-61-8](/img/structure/B2595331.png)
1,4-Dioxepane-6-carboxylic acid
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Overview
Description
1,4-Dioxepane-6-carboxylic acid is a chemical compound with the CAS Number: 1701684-61-8 . It has a molecular weight of 146.14 . The IUPAC name for this compound is 1,4-dioxepane-6-carboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acids often involves the oxidation of compounds. Two useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and the carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis
The InChI code for 1,4-Dioxepane-6-carboxylic acid is 1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Carboxylic acids are key players in human and animal metabolism. They can be transformed into various other compounds through reactions such as hydrogenation . The reactions involving carboxylic acids often involve molecular hydrogen as the reducing agent .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Surface Modification in Nanotechnology
In nanotechnology, carboxylic acids play a crucial role in surface modification. Researchers have utilized 1,4-Dioxepane-6-carboxylic acid to functionalize carbon nanotubes (CNTs). By attaching carboxyl groups to the CNT surface, they enhance dispersibility, solubility, and compatibility with other materials. This modification facilitates the production of novel polymer nanomaterials with improved mechanical, electrical, or optical properties .
Food and Flavor Chemistry
Carboxylic acids contribute to the flavor and aroma of foods. While 1,4-Dioxepane-6-carboxylic acid itself may not be directly used, understanding its reactivity and derivatives can inform flavor-enhancing strategies in food science.
Mechanism of Action
Future Directions
The hydrogenation of carboxylic acids and their esters is receiving increased attention in the context of upgrading bio-based feedstocks . Seed and vegetable oils, which are important bio-based resources, can be transformed into fatty alcohols and other bulk chemicals . This suggests potential future directions for the use of carboxylic acids like 1,4-Dioxepane-6-carboxylic acid.
properties
IUPAC Name |
1,4-dioxepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYFLBMUAYHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxepane-6-carboxylic acid | |
CAS RN |
1701684-61-8 |
Source
|
Record name | 1,4-dioxepane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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